L-Aspartic acid, 3-methyl-, (3R)-
CAS No.: 7298-96-6
Cat. No.: VC16679863
Molecular Formula: C5H9NO4
Molecular Weight: 147.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7298-96-6 |
|---|---|
| Molecular Formula | C5H9NO4 |
| Molecular Weight | 147.13 g/mol |
| IUPAC Name | (2S,3R)-2-amino-3-methylbutanedioic acid |
| Standard InChI | InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)/t2-,3+/m1/s1 |
| Standard InChI Key | LXRUAYBIUSUULX-GBXIJSLDSA-N |
| Isomeric SMILES | C[C@H]([C@@H](C(=O)O)N)C(=O)O |
| Canonical SMILES | CC(C(C(=O)O)N)C(=O)O |
Introduction
Chemical Structure and Molecular Configuration
Molecular Architecture
(3R)-3-Methyl-L-aspartic acid, systematically named (2S,3R)-2-amino-3-methylbutanedioic acid, features a four-carbon backbone with carboxyl groups at positions 1 and 4 and an amino group at position 2 . The stereochemistry at the third carbon (3R) is critical for its interactions with enzymes and receptors. The compound’s IUPAC condensed notation, , emphasizes the methyl substitution’s spatial orientation .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 147.13 g/mol | |
| CAS Registry Number | 7298-96-6 | |
| SMILES Notation | ||
| InChI Key | LXRUAYBIUSUULX-GBXIJSLDSA-N |
The compound’s 3D conformation, verified via X-ray crystallography and NMR spectroscopy, reveals a bent geometry that facilitates hydrogen bonding and ionic interactions in biological systems .
Stereochemical Considerations
The (3R) configuration imposes steric constraints that influence enzymatic recognition. For example, methylaspartate ammonia-lyase selectively binds the (3R) isomer, catalyzing anti-elimination of ammonia to form mesaconate. This stereospecificity underscores the importance of chiral purity in synthetic preparations .
Synthesis and Production Methods
Natural Biosynthetic Pathways
In microbial systems, (3R)-3-methyl-L-aspartic acid is synthesized via transamination of oxaloacetate using aminotransferases. This pathway parallels aspartic acid biosynthesis but incorporates a methyltransferase to introduce the 3R-methyl group. Isotopic labeling studies indicate that the methyl donor is typically S-adenosyl methionine (SAM).
Industrial Synthesis
Industrial production employs both chemical and enzymatic strategies:
-
Chemical Amination of Fumarate: Reacting fumaric acid with methylamine under high-pressure conditions yields racemic 3-methylaspartic acid, necessitating chiral resolution via crystallization or chromatography .
-
Enzymatic Stereocontrol: Threonine aldolases, engineered for enhanced stereoselectivity, catalyze the condensation of glycine and acetaldehyde derivatives to produce (3R)-3-methyl-L-aspartic acid with >98% enantiomeric excess .
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Enantiomeric Excess (%) | Scalability |
|---|---|---|---|
| Chemical Amination | 60–75 | 50 (racemic) | High |
| Enzymatic Synthesis | 85–90 | 98 | Moderate |
Enzymatic routes are favored for pharmaceutical applications due to their sustainability and reduced byproduct formation .
Biological Roles and Metabolic Significance
Substrate for Methylaspartate Ammonia-Lyase
(3R)-3-methyl-L-aspartic acid serves as the primary substrate for methylaspartate ammonia-lyase (EC 4.3.1.2), which catalyzes its conversion to mesaconic acid () and ammonia. This reversible reaction is pivotal in glutamate metabolism in Clostridium tetanomorphum and other anaerobic bacteria .
Neurotransmitter Modulation
Applications in Research and Industry
Enzymology Studies
Researchers utilize (3R)-3-methyl-L-aspartic acid to probe the mechanism of ammonia-lyases. Kinetic assays reveal that the methyl group stabilizes the enzyme-substrate complex via hydrophobic interactions, increasing by 30% compared to unsubstituted aspartate .
Pharmaceutical Intermediates
The compound’s chiral backbone is a precursor to peptidomimetics targeting neurodegenerative diseases. For instance, derivatives incorporating the (3R)-methyl group show enhanced blood-brain barrier permeability in rodent models.
Challenges and Future Directions
Synthetic Bottlenecks
Current enzymatic methods require costly cofactors (e.g., pyridoxal phosphate), limiting large-scale production. Advances in cofactor regeneration systems or cell-free biocatalysis could address this .
Unexplored Biological Functions
The compound’s potential role in gut microbiota metabolism or immunomodulation warrants investigation. Metabolomic profiling of microbiome samples could reveal novel associations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume